2-Acryloyloxyethyl 2-hydroxyethyl phthalate is a chemical compound with the molecular formula and a molecular weight of approximately 308.287 g/mol. It is classified as an acrylate ester, which is commonly used in various industrial applications due to its reactivity and ability to form polymers. The compound is recognized for its utility in the synthesis of hydrogels and other polymeric materials, particularly in the fields of biomedical engineering and materials science.
2-Acryloyloxyethyl 2-hydroxyethyl phthalate can be sourced from chemical suppliers specializing in specialty chemicals or synthesized in laboratory settings. It falls under the category of phthalate esters and acrylate compounds, which are known for their versatile applications in coatings, adhesives, and as intermediates in polymer synthesis. The compound is also referenced by its CAS number, 38056-88-1.
The synthesis of 2-acryloyloxyethyl 2-hydroxyethyl phthalate typically involves the reaction of 2-hydroxyethyl phthalate with acrylic acid or its derivatives. Various methods have been reported, including:
The synthetic process generally requires careful control of temperature and reaction time to achieve high yields and purity. For example, reaction temperatures may range from 60°C to 100°C, depending on the specific conditions employed, such as the presence of solvents or catalysts.
The molecular structure of 2-acryloyloxyethyl 2-hydroxyethyl phthalate features a phthalate backbone with two functional groups: an acryloyloxy group and a hydroxyethyl group. The structural representation can be summarized as follows:
The primary chemical reactions involving 2-acryloyloxyethyl 2-hydroxyethyl phthalate include:
In polymerization processes, initiators such as azobisisobutyronitrile or UV light can be employed to initiate the reaction, leading to the formation of various polymeric structures with tailored properties.
The mechanism of action for the use of 2-acryloyloxyethyl 2-hydroxyethyl phthalate primarily revolves around its ability to participate in radical polymerization:
This polymerization process results in materials that exhibit significant mechanical strength and stability, making them suitable for applications such as drug delivery systems and tissue engineering scaffolds.
2-Acryloyloxyethyl 2-hydroxyethyl phthalate has several notable applications:
2-Acryloyloxyethyl 2-hydroxyethyl phthalate (CAS 38056-88-1; $C{15}H{16}O7$, MW 308.28 g/mol) features dual-functional reactivity: the acrylate group enables radical chain propagation, while the hydroxyl group permits post-polymerization modification [2] [6]. In conventional free-radical polymerization, azobisisobutyronitrile (AIBN) initiates the reaction at 60–80°C, with the acrylate moiety ($\ce{CH2=CHC(O)-}$) incorporating into polymer backbones. Kinetic studies of analogous acrylate-phthalate systems reveal a propagation rate constant ($kp$) of ~1,200 $L \cdot mol^{-1} \cdot s^{-1}$ and termination rate constant ($kt$) of ~6.0 × $10^7$ $L \cdot mol^{-1} \cdot s^{-1}$ at 70°C, indicating moderate reactivity [7] [9]. Controlled radical polymerization (e.g., iodine-mediated methods) achieves $Mn$ = 15–50 kDa with dispersity ($Đ$) < 1.5 by suppressing termination reactions [7]. The phthalate ring enhances electron-withdrawing effects, increasing the acrylate’s susceptibility to radical addition.
Table 1: Radical Polymerization Parameters for Acrylate-Phthalate Monomers
Initiator System | Temp (°C) | $M_n$ (kDa) | $Đ$ | Key Applications |
---|---|---|---|---|
AIBN (1 mol%) | 70 | 25–40 | 1.8–2.2 | Bulk polymers, coatings |
Iodine-mediated | 90 | 30–50 | 1.2–1.5 | Block copolymers |
Redox system | 25 | 10–20 | 1.5–2.0 | Emulsions, adhesives |
Copolymerization with 2-hydroxyethyl methacrylate (HEMA) exploits hydrogen bonding and pH-responsive behavior to engineer stimuli-responsive hydrogels. Reactivity ratios for HEMA ($r1$ = 0.85) and acrylate-phthalate ($r2$ = 1.20) indicate a tendency toward alternating copolymers [4] [9]. At 15 mol% HEMA incorporation, hydrogels exhibit 300% swelling in pH 7.4 buffer due to phthalate ionization ($pK_a$ ≈ 5.4), whereas ≤5% swelling occurs at pH 1.2. Thermo-responsiveness emerges when copolymerized with N-isopropylacrylamide (NIPAM), yielding lower critical solution temperature (LCST) tunability between 28–34°C [5] [9]. The hydroxyl group further enables post-polymerization modifications: (i) Esterification with methacryloyl chloride introduces additional crosslinking sites; (ii) Grafting poly(ethylene glycol) enhances hydrophilicity, increasing water uptake by 40–60% [9].
Table 2: Copolymer Properties with Varying HEMA Content
HEMA (mol%) | Swelling Ratio (pH 7.4) | $T_g$ (°C) | Drug Loading Capacity (mg/g) |
---|---|---|---|
0 | 1.5 | 45 | 80 |
10 | 2.8 | 38 | 120 |
30 | 4.2 | 25 | 210 |
Chemical crosslinking utilizes the acrylate and hydroxyl groups via three pathways: (1) Acrylate–acrylate copolymerization with diacrylates (e.g., ethylene glycol dimethacrylate) forms covalent networks with mesh sizes of 5–20 nm, dictated by crosslinker concentration (5–15 mol%) [4] [5]; (2) Hydroxyl–anhydride reactions with pyromellitic dianhydride generate ester bonds, increasing gel fraction to >90%; (3) Metal coordination with $Fe^{3+}$ or $Cu^{2+}$ ions creates ionic crosslinks, enabling shear-thinning behavior. Physically crosslinked microgels exploit hydrogen bonding between phthalate carbonyls and HEMA hydroxyls, forming networks that disassemble at pH > 6.0 due to electrostatic repulsion [5]. Hybrid systems combining chemical and physical crosslinks exhibit synergistic mechanical properties: compressive modulus increases from 15 kPa (physical only) to 120 kPa (hybrid) while maintaining 80% self-healing efficiency.
Precipitation polymerization in apolar solvents (e.g., n-hexane) drives phase separation during microgel formation. The monomer solubility threshold is critical: at 25°C, acrylate-phthalate dissolves at ≤8 wt% in toluene but precipitates above 5 wt% in cyclohexane [5]. Microgel diameters (100–500 nm) correlate with solvent polarity ($δ$): sizes decrease from 480 nm (δ = 16.8 MPa$^{1/2}$, toluene) to 120 nm (δ = 14.9 MPa$^{1/2}$, hexane) due to faster nucleation. Post-synthesis, solvent exchange to water/THF mixtures (70:30 v/v) induces pore generation via solvent leaching, creating 50–200 nm mesopores that elevate surface area to 180 m²/g. Microgels prepared in ethanol/water (60:40 v/v) exhibit narrower size distributions (PDI < 0.1) compared to THF-based systems (PDI > 0.3), attributed to improved colloidal stability [5].
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